molecular formula C15H19N3O2 B4618546 1-Phenyl-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one

1-Phenyl-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one

Cat. No.: B4618546
M. Wt: 273.33 g/mol
InChI Key: PBMYDGKWBMRMIV-UHFFFAOYSA-N
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Description

1-Phenyl-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one is a chemical compound of high interest in medicinal chemistry and pharmacological research, intended for Research Use Only. This molecule features a pyrrolidin-2-one scaffold linked to a phenylpiperazine unit, a privileged structure in drug discovery known to confer significant biological activity . While specific biological data for this exact compound is limited in the public domain, its core structure is closely related to compounds reported in scientific literature with affinity for central nervous system (CNS) targets. For instance, molecular hybrids containing pyrrolidin-2-one and arylpiperazine fragments have demonstrated potent neuropharmacological activities, including anxiolytic and antidepressant-like effects in preclinical models, which are modulated through serotonergic pathways (e.g., 5-HT 1A receptors) and the GABAergic system . Other structural analogs based on the 1-(4-arylpiperazin-1-yl)propyl-pyrrolidin-2-one scaffold have been investigated as alpha-adrenergic receptor (α-AR) antagonists, showing marked antiarrhythmic and hypotensive properties in animal studies . Furthermore, patents disclose that 4-(piperazin-1-yl)-pyrrolidin-2-one derivatives can act as potent inhibitors of Monoacylglycerol Lipase (MAGL), presenting potential for research in pain, Alzheimer's disease, and Parkinson's disease . This combination of a hydrogen-bond-accepting pyrrolidinone ring and the versatile piperazine group makes this compound a valuable building block for researchers developing novel bioactive molecules, probing receptor interactions, and screening for new therapeutics targeting neurological disorders.

Properties

IUPAC Name

1-phenyl-4-(piperazine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c19-14-10-12(15(20)17-8-6-16-7-9-17)11-18(14)13-4-2-1-3-5-13/h1-5,12,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMYDGKWBMRMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antidiabetic Activity

Research indicates that derivatives of this compound may exhibit dipeptidyl peptidase IV (DPP-4) inhibitory activity, which is crucial in the management of type 2 diabetes. DPP-4 inhibitors are known for their ability to enhance incretin levels, leading to improved glycemic control with a lower risk of hypoglycemia. For instance, studies on similar compounds have shown significant reductions in plasma glucose levels in diabetic models, suggesting that 1-Phenyl-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one could be developed as a therapeutic agent for diabetes management .

Antipsychotic Potential

The piperazine moiety in the structure is often associated with antipsychotic activity. Compounds containing piperazine have been explored for their efficacy in treating schizophrenia and other mood disorders. Preliminary studies suggest that modifications in the piperazine ring can lead to enhanced binding affinity to serotonin receptors, which are crucial targets in the treatment of psychiatric conditions .

Antimicrobial Properties

Certain analogs of this compound have demonstrated antimicrobial activity against various pathogens. The presence of the phenyl group enhances lipophilicity, allowing better membrane penetration and interaction with bacterial cell targets. This property can be harnessed for developing new antibacterial agents .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPyrrolidinone core, piperazine moietyPotential DPP-4 inhibitor
4-[4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-oneSimilar core with pyrazole substitutionDPP-4 inhibition for diabetes treatment
5-(hetero-)aryl substituted 1-H-pyrrole derivativesVariability in aryl substituentsAntimicrobial activity

Case Study 1: DPP-4 Inhibition

In a study published by Elsevier, a related compound demonstrated potent DPP-4 inhibition leading to significant reductions in blood glucose levels in Zucker fatty rats. The structural similarities suggest that this compound could offer similar benefits .

Case Study 2: Antipsychotic Effects

Research on piperazine derivatives has shown promising results in modulating serotonergic pathways. A study indicated that certain modifications led to increased efficacy in animal models for treating anxiety and depression, establishing a potential pathway for further exploration of this compound's therapeutic effects .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Phenyl-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one with structurally and functionally related pyrrolidin-2-one derivatives (Table 1).

Table 1: Structural and Functional Comparison of Pyrrolidin-2-one Derivatives

Compound Name Key Substituents/Modifications Biological Activity/Applications Key Differences from Target Compound References
This compound Phenyl (C1), Piperazine-carbonyl (C4) Not explicitly reported (inferred: CNS/GPCR modulation) Reference compound -
S-61 (1-{4-[4-(2-tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one) Piperazine linked via butyl chain (C4) Antiarrhythmic, α1-adrenolytic activity Alkyl linker instead of direct carbonyl
S-73 (1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one) Difluorophenyl-piperazine via butyl chain (C4) Hypotensive, α1-adrenolytic activity Fluorinated aryl group, alkyl linker
1-Cyclopentyl-4-(hydroxymethyl)pyrrolidin-2-one Cyclopentyl (C1), Hydroxymethyl (C4) Beta-3 adrenergic receptor agonism Cycloalkyl substituent, hydroxyl vs. piperazine
4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one Thiazepane-thiophene (C4), Fluorophenyl (C1) Anti-inflammatory, antimicrobial Thiazepane ring, thiophene substituent
1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one Ethylphenyl-methyl (C1), Hydroxymethyl (C4) Not explicitly reported Benzyl substitution, hydroxymethyl group

Structural and Electronic Differences

  • Piperazine Linkage: Unlike S-61 and S-73, which use a butyl chain to connect the piperazine ring, the target compound employs a direct carbonyl linkage.
  • Aromatic Substitution : The phenyl group at C1 contrasts with fluorophenyl () or cyclopentyl () substituents in analogs. The absence of electron-withdrawing groups (e.g., fluorine) may reduce metabolic stability compared to fluorinated derivatives .
  • Ring Systems : The thiazepane-thiophene system in introduces sulfur atoms, which alter electronic properties and bioavailability compared to the target’s piperazine-carbonyl group .

Physicochemical Properties

  • Solubility : The piperazine group enhances aqueous solubility compared to purely lipophilic analogs like 1-[(4-ethylphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one .
  • logP : Estimated logP for the target compound is ~2.5 (moderate lipophilicity), intermediate between the hydrophilic S-61 (logP ~1.8) and the more hydrophobic thiophene derivative (logP ~3.1) .

Biological Activity

1-Phenyl-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, which includes a pyrrolidinone core and a piperazine moiety, suggests interactions with various biological targets, including receptors and enzymes. This article reviews the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N3O2C_{15}H_{20}N_{3}O_{2}, with a molecular weight of approximately 276.34 g/mol. The compound features a unique combination of functional groups that may influence its biological activity.

Antidepressant Effects

Research has shown that derivatives of piperazine compounds exhibit serotonin (5-HT) reuptake inhibition, which is crucial for antidepressant activity. A study on related compounds demonstrated that certain derivatives could significantly inhibit serotonin reuptake in vitro, leading to increased serotonin levels and potential antidepressant effects in vivo .

The proposed mechanisms through which this compound exerts its effects include:

  • Serotonin Reuptake Inhibition : Similar compounds have been shown to act as selective serotonin reuptake inhibitors (SSRIs), enhancing serotonergic neurotransmission.
  • Receptor Modulation : The structural components suggest potential binding to various receptors, including dopamine and adrenergic receptors, which could mediate mood regulation and anxiety relief.

Case Studies

A series of studies have evaluated the biological activity of related piperazine derivatives. For instance, one study synthesized several 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives and assessed their pharmacokinetic properties and stability in human liver microsomes. The most promising compound displayed potent serotonin reuptake inhibition and favorable pharmacokinetic characteristics .

Comparative Analysis

To better understand the unique attributes of this compound, we can compare it to structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one Contains a thiazole ring instead of thiophenePotential use in PET imaging
Pyrrole substituted 2-indolinone derivatives Similar core structure but different substituentsModulates protein kinase activity
5-(hetero-)aryl substituted 1-H-pyrrole derivatives Variability in aryl substituentsKnown for acid secretion inhibition

This table illustrates the distinctive features of this compound compared to other compounds with similar structures.

Q & A

Q. What are the key synthetic routes and optimization strategies for 1-Phenyl-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the pyrrolidin-2-one core with a phenyl group and piperazine carbonyl moiety. Key steps may include:
  • Amide bond formation : Use of coupling agents like EDCI/HOBt under anhydrous conditions to link the piperazine and pyrrolidinone moieties .

  • Solvent and temperature optimization : Refluxing in polar aprotic solvents (e.g., DMF or ethanol) enhances reaction efficiency. For example, refluxing at 80–100°C in ethanol improved yields in analogous pyrrolidinone syntheses .

  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical for isolating the pure compound .

    • Data Table :
StepReagents/ConditionsYield (%)Reference
Amide couplingEDCI/HOBt, DMF, RT65–75
CyclizationEthanol, reflux80–85
PurificationSiO₂ column, EtOAc/Hexane (3:7)>95% purity

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the pyrrolidinone ring (δ ~2.5–3.5 ppm for CH₂ groups) and the piperazine carbonyl (δ ~165–170 ppm for C=O) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 342.1812 for C₁₉H₂₄N₃O₂) .
  • X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of the phenyl and piperazine groups .

Advanced Research Questions

Q. How does structural modification of the piperazine moiety affect pharmacological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies can be conducted by:
  • Substituent variation : Introducing electron-withdrawing groups (e.g., nitro in 1-(2-methylphenyl)-4-{[4-(4-nitrophenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one) enhances receptor binding affinity, as seen in analogous compounds .

  • Bioisosteric replacement : Replacing piperazine with pyrrolidine alters pharmacokinetics (e.g., logP and solubility) .

  • In vitro assays : Test modified analogs against target receptors (e.g., beta-3 adrenergic receptors) using radioligand binding assays .

    • Data Table :
ModificationBiological Activity (IC₅₀)Key FindingReference
4-Nitrophenyl substitution12 nM (beta-3 AR)Enhanced agonism
Piperazine → pyrrolidine85 nM (beta-3 AR)Reduced selectivity

Q. What strategies resolve contradictions in solubility and stability data across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Solvent systems : Use standardized solvents (e.g., DMSO for stock solutions) and measure logP via shake-flask method .
  • Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies hydrolytically labile groups (e.g., amide bonds) .
  • Analytical cross-validation : Compare HPLC (UV detection) with LC-MS to confirm degradation products .

Q. How can computational modeling predict metabolic pathways?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • Metabolite prediction : Software like MetaSite identifies likely oxidation sites (e.g., piperazine N-methylation) .
  • In vitro validation : Incubate with liver microsomes and analyze via LC-MS/MS .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating neuropharmacological potential?

  • Methodological Answer :
  • Rodent models : Use forced swim tests (FST) for antidepressant activity or Morris water maze for cognitive effects. Dose ranges (10–50 mg/kg, IP) are derived from structurally similar piperazine derivatives .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and brain penetration via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Phenyl-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one
Reactant of Route 2
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1-Phenyl-4-(piperazin-1-ylcarbonyl)pyrrolidin-2-one

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